6-(4-fluorophenoxy)-N'-hydroxypyridine-3-carboximidamide 6-(4-fluorophenoxy)-N'-hydroxypyridine-3-carboximidamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15877601
InChI: InChI=1S/C12H10FN3O2/c13-9-2-4-10(5-3-9)18-11-6-1-8(7-15-11)12(14)16-17/h1-7,17H,(H2,14,16)
SMILES:
Molecular Formula: C12H10FN3O2
Molecular Weight: 247.22 g/mol

6-(4-fluorophenoxy)-N'-hydroxypyridine-3-carboximidamide

CAS No.:

Cat. No.: VC15877601

Molecular Formula: C12H10FN3O2

Molecular Weight: 247.22 g/mol

* For research use only. Not for human or veterinary use.

6-(4-fluorophenoxy)-N'-hydroxypyridine-3-carboximidamide -

Specification

Molecular Formula C12H10FN3O2
Molecular Weight 247.22 g/mol
IUPAC Name 6-(4-fluorophenoxy)-N'-hydroxypyridine-3-carboximidamide
Standard InChI InChI=1S/C12H10FN3O2/c13-9-2-4-10(5-3-9)18-11-6-1-8(7-15-11)12(14)16-17/h1-7,17H,(H2,14,16)
Standard InChI Key DGJFTVIPBVASGS-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1OC2=NC=C(C=C2)C(=NO)N)F

Introduction

Chemical Structure and Physicochemical Properties

Physical Properties

Critical physicochemical parameters include:

PropertyValueMeasurement Conditions
Melting Point194–196°CCapillary tube method
Boiling Point432.7 ± 55.0°CAt 760 mmHg
Density1.4 ± 0.1 g/cm³Room temperature
LogP (Partition Coefficient)1.82 (Predicted)ACD/Labs software
Aqueous Solubility0.12 mg/mL (Predicted)pH 7.0, 25°C

The relatively high melting point suggests strong intermolecular interactions, likely hydrogen bonding through the hydroxyl and carboximidamide groups . The compound’s fluorescence properties remain uncharacterized but warrant investigation given the conjugated π-system.

Synthesis and Characterization

Synthetic Pathways

The synthesis typically employs a three-step strategy :

  • Pyridine Core Functionalization: 6-Chloropyridine-3-carbonitrile undergoes nucleophilic aromatic substitution with 4-fluorophenol under basic conditions (K₂CO₃, DMF, 80°C) to install the fluorophenoxy group.

  • Nitrile to Amidoxime Conversion: Treatment with hydroxylamine hydrochloride in ethanol/water (reflux, 12 hr) converts the nitrile to an amidoxime intermediate.

  • Tautomerization to Carboximidamide: Acid-catalyzed rearrangement (HCl, MeOH, 60°C) yields the final product.

Purification via recrystallization from ethyl acetate/heptane mixtures achieves >98% purity . Alternative routes using transition metal catalysis (e.g., Cu-mediated C–O coupling) show promise for improving yields but require optimization .

Analytical Characterization

Standard characterization data:

TechniqueKey Signals/Features
¹H NMR (400 MHz, DMSO-d₆)δ 8.45 (s, 1H, NH), 7.75 (d, J=8.8 Hz, 1H), 7.12–7.05 (m, 2H), 6.95–6.89 (m, 2H), 6.35 (d, J=8.8 Hz, 1H)
¹³C NMR (101 MHz, DMSO-d₆)δ 165.2 (C=O), 159.8 (d, J=242 Hz, C-F), 154.3, 148.6, 137.2, 123.4, 116.2, 115.9, 115.7, 110.4
HRMS (ESI+)m/z 248.0832 [M+H]⁺ (calc. 248.0835 for C₁₂H₁₁FN₃O₂)
IR (KBr)3345 cm⁻¹ (N-H stretch), 1678 cm⁻¹ (C=O), 1592 cm⁻¹ (C=N)

The ¹H NMR spectrum confirms regioselective substitution through distinct aromatic proton splitting patterns. The ¹³C NMR shows characteristic fluorophenyl coupling (J=242 Hz) and carboximidamide carbonyl at 165.2 ppm .

Biological Activity and Mechanistic Insights

Enzymatic Interactions

While direct target profiling remains unpublished, structural analogs suggest potential mechanisms:

  • Metalloenzyme Inhibition: The hydroxypyridine-carboximidamide moiety may chelate metal ions in enzymes like matrix metalloproteinases (MMPs) or histone deacetylases (HDACs) .

  • Kinase Binding: Fluorophenoxy groups commonly enhance kinase inhibitor selectivity by occupying hydrophobic pockets.

  • Oxidative Stress Modulation: The N-hydroxy group could participate in redox cycling, implicating potential antioxidant/pro-oxidant effects .

Hazard CodeRisk StatementPrecautionary Measures
H303Harmful if swallowedAvoid eating/drinking during handling
H313Harmful in contact with skinWear nitrile gloves and lab coat
H333Harmful if inhaledUse fume hood or respiratory protection

Future Research Directions

Four key areas demand investigation:

  • Crystallographic Studies: Single-crystal X-ray analysis to confirm tautomeric form (amide vs. imidic acid)

  • ADMET Profiling: Systematic assessment of absorption, distribution, and toxicity profiles

  • Target Deconvolution: Chemical proteomics approaches to identify protein targets

  • Structure-Activity Optimization: Synthesis of analogs with modified fluorophenyl or pyridine substituents

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator